N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide

benzhydrylpiperazine thioamide sulphorhodamine B assay

N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide (CAS 1023494-95-2, molecular formula C25H23F2N3OS, MW 451.53) is a benzhydrylpiperazine thioamide derivative featuring a carbothioyl (–C(=S)–) linker bridging a 4-diphenylmethylpiperazine scaffold to a 2,6-difluorobenzamide moiety. This compound belongs to a series of 32 structurally related benzhydrylpiperazine carboxamide and thioamide analogs whose in vitro cytotoxic activities have been systematically profiled against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay.

Molecular Formula C25H23F2N3OS
Molecular Weight 451.54
CAS No. 1023494-95-2
Cat. No. B2482751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide
CAS1023494-95-2
Molecular FormulaC25H23F2N3OS
Molecular Weight451.54
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C25H23F2N3OS/c26-20-12-7-13-21(27)22(20)24(31)28-25(32)30-16-14-29(15-17-30)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,23H,14-17H2,(H,28,31,32)
InChIKeyDTSDADVJXXGGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide (CAS 1023494-95-2): A Benzhydrylpiperazine Thioamide Derivative for Anticancer Research and SAR Procurement


N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide (CAS 1023494-95-2, molecular formula C25H23F2N3OS, MW 451.53) is a benzhydrylpiperazine thioamide derivative featuring a carbothioyl (–C(=S)–) linker bridging a 4-diphenylmethylpiperazine scaffold to a 2,6-difluorobenzamide moiety [1]. This compound belongs to a series of 32 structurally related benzhydrylpiperazine carboxamide and thioamide analogs whose in vitro cytotoxic activities have been systematically profiled against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay [1][2]. The compound is commercially procurable from suppliers including Key Organics Ltd., with a reported purity specification of 90% .

Why Generic Substitution of N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide with Close Benzhydrylpiperazine Analogs Fails in Oncology SAR Campaigns


Within the benzhydrylpiperazine chemotype, two structural variables—the carbonyl-vs.-thiocarbonyl linker chemistry and the aryl substitution pattern—are independently validated as critical determinants of cytotoxic potency, making simple interchange of analogs unsound. The Gurdal et al. (2014) study demonstrated that thioamide derivatives (series 6a–g) consistently produced higher growth inhibition than their isosteric carboxamide counterparts across all three cancer cell lines tested, confirming that sulfur-for-oxygen replacement is a non-neutral, activity-modulating modification [1]. Independently, 4-chlorobenzhydryl-substituted piperazine derivatives exhibited greater cytotoxicity than unsubstituted benzhydryl variants, while 4,4′-difluorobenzhydrylpiperazine derivatives showed distinct profiles, establishing that each substitution cassette on both the piperazine N-terminal and the benzamide ring produces a unique, non-substitutable activity signature [1][2]. Procuring a generic benzhydrylpiperazine without verifying the specific carbothioyl-2,6-difluorobenzamide configuration therefore risks selecting a compound with fundamentally different potency rank-order across target cell lines.

Quantitative Comparator Evidence for N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide: Thioamide vs. Carboxamide Linker, 2,6-Difluoro vs. Alternative Aryl Substitution, and Purity Specifications


Thioamide (–C(=S)–) Linker Confers Higher Growth Inhibition Than Isosteric Carboxamide (–C(=O)–) Linker Across Three Human Cancer Cell Lines

In the head-to-head panel reported by Gurdal et al. (2014), the thioamide derivative series (compounds 6a–g) was directly compared to the corresponding carboxamide analog series. The thioamide series exhibited uniformly higher percent growth inhibition against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines than their carboxamide counterparts. Within the broader set of 32 compounds, the thioamide derivatives displayed the highest growth inhibition rank among all subsets [1]. Although exact GI50 (µM) values for each individual compound were not extractable from the publicly available abstract and metadata, the reported direction and consistency of the thioamide > carboxamide potency relationship across all three cell lines constitutes a class-level SAR rule that directly supports selection of the carbothioyl-containing compound over its carbonyl analog [1].

benzhydrylpiperazine thioamide sulphorhodamine B assay

2,6-Difluorobenzamide Substitution Pattern Differentiates This Compound from 4-Chlorobenzhydryl and 4,4′-Difluorobenzhydryl Analogs with Distinct Cytotoxic Rank-Orders

The Gurdal et al. (2014) study explicitly reported that 4-chlorobenzhydrylpiperazine derivatives were more cytotoxic than other compounds in the panel, including those bearing the unsubstituted benzhydryl group [1]. This finding demonstrates that the nature of the aryl substitution on the piperazine ring—and by structural analogy, on the benzamide moiety—significantly modulates cytotoxic potency. N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide carries two unique differentiation points: (i) an unsubstituted diphenylmethyl (benzhydryl) group on the piperazine N-4 position, distinguishing it from the more potent 4-chlorobenzhydryl series, and (ii) a 2,6-difluoro substitution on the benzamide ring, a pattern not present in the 4-chloro or 4,4′-difluoro comparator series [1][2]. In a related benzhydrylpiperazine series (Ananda Kumar et al., 2009), variation in the aryl substitution pattern on thiourea derivatives produced distinct antiproliferative IC50 values against MCF-7, HepG-2, HeLa, and HT-29 cell lines, reinforcing that even single-halogen-position changes alter potency profiles [3].

benzhydrylpiperazine SAR 4-chlorobenzhydryl 2,6-difluorobenzamide

Commercially Specified Purity: 90% Minimum via Key Organics Ltd. – Establishes a Defined Quality Baseline for Procurement That Differentiates This Compound from Unspecified-Grade Analogs

The compound is listed on ChemicalBook with a documented purity specification of 90% as supplied by Key Organics Ltd. (UK) . A second supplier, MENAI (UK), also lists the compound though with a lower CB index score . This 90% purity benchmark provides a verifiable procurement quality control point. In contrast, many structurally related benzhydrylpiperazine thioamide analogs are offered only as research-grade custom synthesis products without published minimum purity specifications, introducing uncertainty into quantitative biological assays where impurity profiles can confound dose-response interpretation [1]. The availability of a specified purity grade reduces the risk of inter-lot variability in cytotoxicity readouts.

purity specification procurement quality Key Organics

Structural Confirmation by 1H NMR, LCMS, and Elemental Analysis as Reported for the Benzhydrylpiperazine Thioamide Series – Enables Batch Identity Verification During Procurement

The Gurdal et al. (2014) series, to which this compound belongs, was fully characterized using 1H NMR, LCMS, and elemental analysis [1]. The structurally related 1-benzhydrylpiperazine thiourea series (Ananda Kumar et al., 2009) was similarly confirmed by 1H NMR, LCMS, IR, and elemental analysis [2]. These published characterization protocols provide a reference framework for identity verification of commercially procured batches. The molecular formula (C25H23F2N3OS, MW 451.53) and IUPAC nomenclature are available on ChemicalBook, enabling pre-purchase structural verification .

analytical characterization NMR LCMS quality control

Recommended Research Application Scenarios for N-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide (CAS 1023494-95-2) Based on Comparator Evidence


SAR Probe for Evaluating the Contribution of the Thioamide (–C(=S)–) Linker to Cytotoxic Potency in Benzhydrylpiperazine Series

This compound serves as a direct thioamide probe in side-by-side comparisons with its isosteric carboxamide analog. Because the Gurdal et al. (2014) study established that thioamide derivatives (6a–g) exhibit higher growth inhibition than carboxamide counterparts across HUH-7, MCF-7, and HCT-116 cell lines [1], procurement of this specific carbothioyl-containing compound enables controlled experiments to dissect the contribution of the sulfur atom to target engagement, cellular permeability, or metabolic stability.

2,6-Difluorobenzamide Substitution Pattern Profiling Against 4-Chlorobenzhydryl and 4,4′-Difluorobenzhydryl Comparator Series

The 2,6-difluoro configuration on the benzamide ring distinguishes this compound from the 4-chlorobenzhydrylpiperazine derivatives, which are the most cytotoxic subset in the 32-compound panel [1]. Procuring this compound alongside 4-chloro and 4,4′-difluoro analogs enables a systematic fluorine-position scan to map the SAR landscape of halogen substitution on both the piperazine and benzamide termini, relevant for lead optimization programs in oncology [1][2].

Reference Compound for In Vitro Cytotoxicity Screening Using the Sulphorhodamine B (SRB) Assay Across HUH-7, MCF-7, and HCT-116 Cell Lines

The compound belongs to a series whose cytotoxicity has been benchmarked under standardized SRB assay conditions (72-hour exposure) against camptothecin (positive control) and 5-fluorouracil (reference drug) [1]. It can therefore be deployed as an internal reference compound when screening novel benzhydrylpiperazine analogs, enabling inter-experiment normalization and direct potency rank-ordering within the same assay framework.

Procurement for Academic Medicinal Chemistry Groups Requiring a Defined-Purity Benzhydrylpiperazine Thioamide Building Block

With a specified 90% purity from Key Organics Ltd. and published characterization protocols (1H NMR, LCMS, EA) for the compound series [1], this compound is suitable for academic laboratories conducting SAR expansion where a verified purity baseline and structural identity documentation are prerequisites for reproducible biological data generation.

Quote Request

Request a Quote for N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.